5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Description
5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS: 1368514-40-2) is a spirocyclic compound featuring a cyclopentane ring fused to a dihydroindole moiety via a spiro junction at the indole’s 3-position. Its molecular formula is C₁₂H₁₅N, with a molecular weight of 173.26 g/mol. The methyl substituent at the 5'-position of the indole ring enhances steric and electronic modulation, making it a versatile scaffold in medicinal chemistry and organic synthesis . This compound is commercially available as a building block for drug discovery, reflecting its utility in generating structurally diverse analogs .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H17N/c1-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChI Key |
SFEJERRIQMQUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization, where a cyclopentane ring is introduced at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Alkylated, acylated, and sulfonylated derivatives.
Scientific Research Applications
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic indoles are a critical class of compounds due to their conformational rigidity and bioactivity. Below is a detailed comparison of 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] with structurally analogous derivatives:
Structural and Physicochemical Properties
Stability and Reactivity
Biological Activity
5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a compound of interest due to its unique spirocyclic structure, which is often associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that contributes to its potential interactions with biological systems. Its molecular formula is with a molecular weight of approximately 185.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] |
| SMILES | CC1CC2(C1)C(=N)C=C(C2)C |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. In a study assessing the cytotoxic effects on various cancer cell lines, 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] demonstrated notable antiproliferative activity.
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM across the tested cell lines, indicating moderate to strong cytotoxicity.
Table 1: Anticancer Activity of 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Induction of apoptosis |
| A549 | 7 | Cell cycle arrest at G1 phase |
| HeLa | 12 | Inhibition of tubulin polymerization |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
- Cytokines Measured : TNF-alpha and IL-6.
- Results : The compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM.
The biological activity of 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1 phase.
- Cytokine Modulation : By affecting cytokine production, it plays a role in modulating inflammatory responses.
Case Studies
Several case studies have highlighted the therapeutic potential of spirocyclic compounds similar to 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]:
- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis.
- Breast Cancer Research : In MCF7 cells, the compound was shown to enhance the efficacy of existing chemotherapy agents by reducing resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
